molecular formula C17H16BrFN2O4S B10813311 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B10813311
M. Wt: 443.3 g/mol
InChI Key: AODQVNKKCDMDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a synthetic sulfamoylbenzamide derivative of high interest for early-stage pharmacological and biochemical research. This compound is provided as a research-grade material to facilitate the exploration of novel therapeutic agents. While specific biological data for this exact molecule is not yet widely published, its core structure is closely related to sulfamoylbenzamide compounds investigated for various biological activities. Research on analogous structures suggests this chemotype possesses significant potential for development. For instance, certain sulfamoylbenzamide derivatives have been identified as promising antiviral agents in preliminary studies, specifically showing activity against viruses like hepatitis B (HBV) . Furthermore, structurally related sulfonamide compounds have demonstrated notable analgesic and antiallodynic effects in murine models, with mechanisms that may involve serotonergic and opioidergic pathways . The molecular architecture of this benzamide, featuring a morpholine-sulfonyl group and halogenated aromatic systems, makes it a valuable chemical tool for researchers studying structure-activity relationships (SAR), medicinal chemistry optimization, and identifying mechanisms of action for new drug candidates. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQVNKKCDMDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Brominated Benzamide Core

The benzamide backbone is constructed via Friedel-Crafts acylation or direct coupling of pre-functionalized benzoic acid derivatives. A common strategy involves:

  • Bromination : Electrophilic bromination of 3-sulfobenzoic acid derivatives using bromine (Br2Br_2) in the presence of FeBr3FeBr_3 as a Lewis acid. This step introduces the bromine atom at the para position relative to the sulfonyl group.

  • Sulfonation : Sulfonation at the meta position is achieved using chlorosulfonic acid (ClSO3HClSO_3H), yielding 3-sulfobenzoic acid. Subsequent conversion to sulfonyl chloride (SO2ClSO_2Cl) is performed with PCl5PCl_5.

Introduction of the Morpholine Sulfonyl Group

The sulfonyl chloride intermediate reacts with morpholine via nucleophilic substitution:

3-Sulfonyl chloride benzoic acid+MorpholineBase3-(Morpholine-4-sulfonyl)benzoic acid\text{3-Sulfonyl chloride benzoic acid} + \text{Morpholine} \xrightarrow{\text{Base}} \text{3-(Morpholine-4-sulfonyl)benzoic acid}

Triethylamine (Et3NEt_3N) or pyridine is typically used to scavenge HClHCl.

Amide Bond Formation

The carboxylic acid is activated to an acyl chloride (SOCl2SOCl_2) and coupled with 4-fluoroaniline:

3-(Morpholine-4-sulfonyl)-4-bromobenzoyl chloride+4-FluoroanilineEt3NTarget Compound\text{3-(Morpholine-4-sulfonyl)-4-bromobenzoyl chloride} + \text{4-Fluoroaniline} \xrightarrow{Et_3N} \text{Target Compound}

Reaction yields exceed 80% under anhydrous conditions in tetrahydrofuran (THFTHF) or dichloromethane (DCMDCM).

Optimization of Reaction Conditions

Bromination and Sulfonation

  • Temperature Control : Bromination proceeds optimally at 0–5°C to minimize polybromination.

  • Solvent Systems : Sulfonation employs H2SO4H_2SO_4 or ClSO3HClSO_3H in DCMDCM, ensuring regioselectivity.

Sulfonyl Chloride Formation

  • Chlorinating Agents : PCl5PCl_5 or SOCl2SOCl_2 in refluxing DCMDCM achieves full conversion within 2–3 hours .

Amide Coupling

  • Catalytic Bases : Et3NEt_3N in stoichiometric amounts prevents protonation of the amine nucleophile.

  • Purification : Recrystallization from isopropyl alcohol (IPAIPA) or column chromatography (SiO2SiO_2, ethyl acetate/hexane) yields >95% purity.

Comparative Analysis of Synthetic Methodologies

Step Reagents/Conditions Yield Key Challenges
BrominationBr2Br_2, FeBr3FeBr_3, DCMDCM70–75%Competing ortho-bromination
SulfonationClSO3HClSO_3H, H2SO4H_2SO_465–70%Over-sulfonation
Morpholine AttachmentMorpholine, Et3NEt_3N, THFTHF85–90%Residual sulfonyl chloride hydrolysis
Amide FormationSOCl2SOCl_2, 4-Fluoroaniline80–85%Epimerization at the amide bond

Mechanistic Insights and Side Reactions

Competing Pathways in Sulfonation

The electron-withdrawing nature of the bromine atom directs sulfonation to the meta position. However, trace amounts of ortho -sulfonated byproducts (<5%) are observed, necessitating chromatographic separation.

Amide Bond Stability

Prolonged exposure to moisture or acidic conditions leads to hydrolysis of the morpholine sulfonyl group. Anhydrous conditions and inert atmospheres (N2/ArN_2/Ar) are critical.

Scalability and Industrial Considerations

  • Batch Reactors : Multi-kilogram batches are feasible using continuous flow systems for bromination and sulfonation.

  • Waste Management : H2SO4H_2SO_4 and PCl5PCl_5 byproducts require neutralization with NaHCO3NaHCO_3 prior to disposal.

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–50% for sulfonylation and amide coupling steps, achieving comparable yields.

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases demonstrate selective sulfonation under mild conditions (pH7.4pH 7.4, 25°C), though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Halogen atoms like bromine and fluorine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the halogen atoms with other functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action :

  • Induction of Apoptosis : Compounds similar to 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide have been shown to downregulate proteins involved in cell survival pathways, such as the X-linked inhibitor of apoptosis protein (XIAP) and Cyclin D1 .

Case Study :
A study focusing on structurally related compounds demonstrated their ability to inhibit tumor growth in xenograft models by promoting apoptosis through specific molecular pathways .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide shows effectiveness against various bacterial strains.

Research Findings :
In vitro studies have indicated that similar benzamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

Mechanism of Action :
The antimicrobial effect is primarily due to the inhibition of bacterial growth and replication by targeting essential bacterial enzymes or processes.

Anti-inflammatory Effects

Compounds with sulfonamide groups, including this benzamide derivative, are known for their anti-inflammatory properties.

Mechanism of Action :
Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models .

Summary of Biological Activities

ActivityMechanismModelConcentrationEffect
AnticancerInduction of apoptosisXenograft modelsVariesReduced tumor mass
AntimicrobialInhibition of bacterial growthStaphylococcus aureus128 - 256 µg/mLSignificant antibacterial activity
Anti-inflammatoryInhibition of pro-inflammatory cytokinesCellular modelsVariesDecreased inflammation

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences among selected benzamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide (Target) - 4-Bromo
- 3-(Morpholine-4-sulfonyl)
- N-(4-fluorophenyl)
C₁₇H₁₅BrFN₂O₃S ~420.28 Potential pharmacological activity due to sulfonyl and fluorophenyl groups -
4-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (96) - 4-Bromo
- N-(4-methoxyphenethyl carbamoyl)
C₁₇H₁₆BrN₂O₃ 393.23 70% yield via carbamoylation; lacks sulfonyl group
QMMSB () - 4-Methyl
- 3-(Morpholine-4-sulfonyl)
- Quinolin-8-yl ester
C₂₂H₂₁FN₂O₅S ~468.48 Synthetic cannabinoid receptor agonist (SCRA) with CNS activity
4-Bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide () - 4-Bromo
- 3-Methyl
- N-(4-fluorobenzyl)
C₁₅H₁₃BrFNO 322.17 Simplified structure; methyl substituent reduces steric hindrance
N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide () - 4-Bromo-3-methylphenyl
- 4-Methanesulfonyl
C₁₅H₁₄BrNO₃S 368.25 Methanesulfonyl group offers simpler electronic effects vs. morpholine sulfonyl
RS-1 () - 4-Bromo
- 3-(Benzylamino sulfonyl)
- N-(4-bromophenyl)
C₂₀H₁₅Br₂N₂O₃S ~496.15 RAD51-stimulatory compound; dual bromo groups enhance lipophilicity

Pharmacological and Physicochemical Properties

  • Morpholine Sulfonyl vs. Methanesulfonyl : The morpholine ring (Target, QMMSB) enhances solubility via oxygen atoms, whereas methanesulfonyl () is more lipophilic. This difference impacts bioavailability and target engagement .
  • Fluorophenyl vs. Methoxyphenethyl : The 4-fluorophenyl group (Target) improves metabolic stability compared to the methoxyphenethyl group in compound 96, which may undergo oxidative demethylation .

Biological Activity

4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}BrFNO2_2S
  • Molecular Weight : 392.25 g/mol
  • Functional Groups : Bromine, fluorine, morpholine, sulfonamide, and benzamide.

This compound's unique structure contributes to its interactions with biological targets, particularly in cancer therapy.

Inhibition of FGFR1

Research indicates that 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide exhibits significant inhibitory effects on FGFR1. In a study focusing on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, the compound demonstrated the following:

  • IC50_{50} Values :
    • NCI-H520: 1.36 ± 0.27 µM
    • NCI-H1581: 1.25 ± 0.23 µM
    • NCI-H226: 2.31 ± 0.41 µM
    • NCI-H460: 2.14 ± 0.36 µM
    • NCI-H1703: 1.85 ± 0.32 µM .

The compound effectively arrested the cell cycle at the G2 phase and induced apoptosis in these cell lines by inhibiting key signaling pathways, including the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves:

  • Cell Cycle Arrest : Induction of G2 phase arrest in NSCLC cells.
  • Apoptosis Induction : Triggering programmed cell death through various signaling pathways.
  • Molecular Docking Studies : These studies revealed that the compound forms multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that contributes to its inhibitory effects .

Study on Anti-Cancer Activity

In a recent study, the anti-cancer activity of related compounds was evaluated alongside 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide. The findings highlighted:

CompoundTargetIC50_{50} (µM)Mechanism
C9FGFR11.36Inhibits phosphorylation
C10FGFR20.95Induces apoptosis
C11FGFR32.10Cell cycle arrest

These results underscore the potential of this compound in targeting specific cancer pathways effectively .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, and how is its structural integrity validated?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving sulfonation of the benzamide core with morpholine-4-sulfonyl chloride, followed by bromination and coupling with 4-fluoroaniline. Structural validation typically employs 1H^1H NMR and 13C^{13}C NMR to confirm bond connectivity, supplemented by high-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight verification. Purity is assessed using HPLC (>95% purity threshold) .

Q. How can researchers optimize the compound’s purity during synthesis?

  • Methodological Answer : Purification via flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Impurity profiling using LC-MS helps identify byproducts like dimeric species, which may form during coupling steps. Adjusting reaction stoichiometry and temperature minimizes side reactions .

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated degradation studies in solvents (e.g., DMSO, aqueous buffers) monitored by UV-Vis and HPLC identify hydrolytic or oxidative susceptibility. Long-term storage at -20°C in anhydrous DMSO is advised to prevent degradation .

Advanced Research Questions

Q. How does this compound modulate Rad51-dependent homologous recombination (HR) in DNA repair studies?

  • Methodological Answer : The morpholine-sulfonyl group enhances solubility, allowing penetration into cellular models. Rad51 activity is assayed via fluorescence polarization (FP) to measure ssDNA binding affinity. RS-1, a structural analog, stabilizes Rad51-ssDNA nucleofilaments, increasing HR efficiency by ~3-fold at 10 μM. Dose-response curves (0.1–50 μM) and clonogenic survival assays validate activity in HR-deficient vs. proficient cell lines .

Q. What experimental strategies resolve contradictions in reported HR enhancement efficiency across studies?

  • Methodological Answer : Variability arises from cell-type-specific Rad51 expression levels or competing DNA repair pathways (e.g., NHEJ). Combinatorial assays with HR inhibitors (e.g., B02) and siRNA-mediated Rad51 knockdown clarify compound specificity. Parallel analysis using γ-H2AX foci formation and comet assays quantifies DNA damage repair kinetics .

Q. How can computational modeling predict the compound’s interaction with Rad51 or related proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to Rad51’s ATPase domain. Pharmacophore alignment with RS-1 identifies critical interactions (e.g., sulfonyl group hydrogen bonding with Lys-131). Free energy calculations (MM-PBSA) rank binding affinities compared to known activators .

Q. What cross-reactivity risks exist with non-target proteins, and how are they mitigated?

  • Methodological Answer : Off-target effects are screened via kinase profiling (e.g., Eurofins KinaseProfiler) and proteome-wide affinity pulldown assays. Competitive binding studies with ATP analogs (e.g., ATP-γ-S) confirm Rad51 specificity. Structural analogs lacking the bromo-substitution show reduced HR activity, highlighting the importance of the halogen moiety .

Methodological Best Practices

  • Dosage Optimization : For in vitro HR assays, titrate concentrations between 5–20 μM, balancing efficacy (EC₅₀) and cytotoxicity (CC₅₀ via MTT assay).
  • Data Reproducibility : Include positive controls (e.g., RS-1) and validate findings in ≥3 biological replicates.
  • Ethical Compliance : Adhere to institutional biosafety protocols for genetic engineering applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.